molecular formula C28H22N2O2 B2694467 1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine CAS No. 315693-69-7

1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine

Cat. No. B2694467
CAS RN: 315693-69-7
M. Wt: 418.496
InChI Key: OBDIZKSDHLLKMA-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine, also known as PTPD, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Receptor Ligand Development

Studies have highlighted the development of compounds structurally related to 1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine, focusing on their potential as high-affinity ligands for the γ-aminobutyric acid-A (GABA-A) receptor, demonstrating selective binding to α3- and α5-containing receptor subtypes over the α1 subtype. These compounds have been explored for their suitability as lead compounds for further development due to their selective binding characteristics, which could have implications for the development of therapeutic agents with specific target receptor profiles (Carling et al., 2004).

Renewable Building Blocks for Material Science

Research into phloretic acid, a phenolic compound structurally similar to components of 1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine, has indicated its potential as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach not only offers a sustainable alternative to traditional phenol sources but also paves the way for developing new materials with specific properties for a wide range of applications, thus contributing significantly to the field of green chemistry (Trejo-Machin et al., 2017).

High-Performance Polymers

Another area of application involves the synthesis of novel benzoxazines and phthalazinones, where the structural motifs related to 1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine have been utilized to create high molecular weight linear polymers. These polymers exhibit high thermal stability and could be potentially used in applications requiring materials that withstand extreme conditions, indicating the versatility of these chemical structures in the development of advanced materials (Berard et al., 1994).

properties

IUPAC Name

1-(4-methylphenyl)-4-(4-phenylmethoxyphenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2/c1-20-11-13-22(14-12-20)27-25-9-5-6-10-26(25)28(30-29-27)32-24-17-15-23(16-18-24)31-19-21-7-3-2-4-8-21/h2-18H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDIZKSDHLLKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine

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